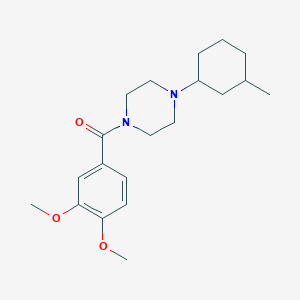
1-(3,4-dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine, commonly known as DMCP, is a psychoactive drug that belongs to the piperazine family. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. DMCP is a synthetic compound that is not approved for medical use, and its effects on the human body are still being studied. In
作用機序
DMCP acts on the central nervous system by binding to serotonin receptors and dopamine receptors. It is known to act as a potent agonist at the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, cognition, and perception. DMCP also acts as an antagonist at the dopamine D2 receptor, which is involved in regulating reward and pleasure. The combined effect of these actions is a potent psychoactive effect that can cause hallucinations, euphoria, and altered perception.
Biochemical and Physiological Effects:
DMCP has been shown to cause a range of biochemical and physiological effects in the human body. It is known to increase the levels of serotonin and dopamine in the brain, which can lead to altered mood and perception. DMCP has also been shown to cause changes in heart rate, blood pressure, and body temperature. These effects can be potentially dangerous and can lead to adverse health effects.
実験室実験の利点と制限
DMCP has several advantages as a research chemical. It is a potent psychoactive compound that can be used to study the effects of serotonin and dopamine on the brain. DMCP is also relatively easy to synthesize, which makes it a cost-effective research tool. However, DMCP has several limitations as a research chemical. It is not approved for medical use, and its effects on the human body are still being studied. DMCP can also cause potentially dangerous side effects, which can make it difficult to use in human studies.
将来の方向性
There are several future directions for research on DMCP. One area of research is to study the long-term effects of DMCP on the human body. Another area of research is to investigate the potential therapeutic uses of DMCP. DMCP has been shown to have potent antidepressant effects in animal studies, and further research is needed to investigate its potential as a treatment for depression. Finally, future research could focus on developing safer and more effective piperazine derivatives that can be used as research tools and potential therapeutics.
合成法
DMCP is a synthetic compound that is produced by combining 3,4-dimethoxybenzoyl chloride and 3-methylcyclohexylamine in the presence of a base. The reaction takes place under controlled conditions and yields DMCP as a white crystalline powder. The purity of DMCP can be improved by further purification methods such as recrystallization or chromatography.
科学的研究の応用
DMCP has gained attention in the scientific community due to its potent psychoactive effects. It is commonly used as a research chemical to study its effects on the human body. DMCP is known to act as a serotonin receptor agonist and a dopamine receptor antagonist. This makes it a valuable tool for studying the role of these neurotransmitters in the brain. DMCP has also been used in studies to investigate the effects of piperazine derivatives on the central nervous system.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15-5-4-6-17(13-15)21-9-11-22(12-10-21)20(23)16-7-8-18(24-2)19(14-16)25-3/h7-8,14-15,17H,4-6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUAQPJPDZNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
![1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)

![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B5147619.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5147624.png)
![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5147632.png)

![methyl 6-tert-butyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147645.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5147655.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5147669.png)

![4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5147689.png)